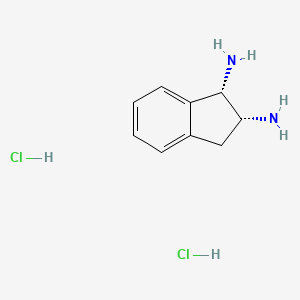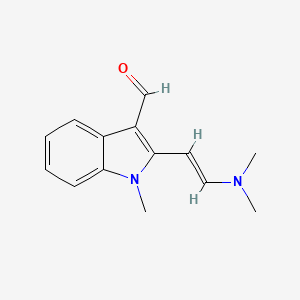
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a hydroxyphenyl group attached to the carbon atom at position 4
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced by a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
科学的研究の応用
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
作用機序
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the interactions with the target molecules.
類似化合物との比較
(1-Methyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone: Similar structure with a methyl group instead of an ethyl group.
(1-Phenyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone: Similar structure with a phenyl group instead of an ethyl group.
(1-Ethyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methanone: Similar structure with the hydroxy group at the 4-position of the phenyl ring instead of the 2-position.
Uniqueness: (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone is unique due to the specific positioning of the ethyl group on the pyrazole ring and the hydroxy group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the hydroxy group at the 2-position of the phenyl ring can also influence its interactions with other molecules, potentially leading to unique properties and applications.
特性
CAS番号 |
651727-57-0 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
(1-ethylpyrazol-4-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-9(7-13-14)12(16)10-5-3-4-6-11(10)15/h3-8,15H,2H2,1H3 |
InChIキー |
SHPYWJWNSQQYRS-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C(=O)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


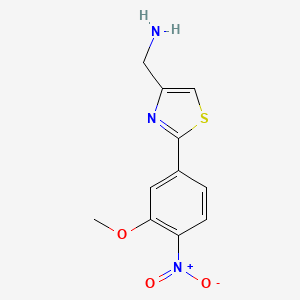
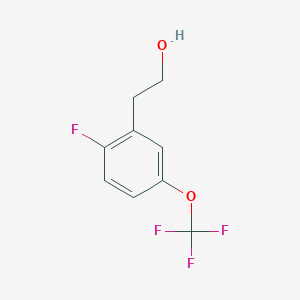
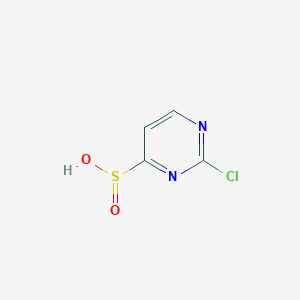

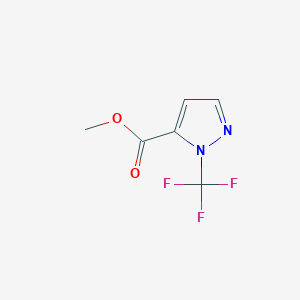
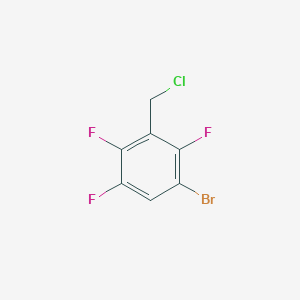


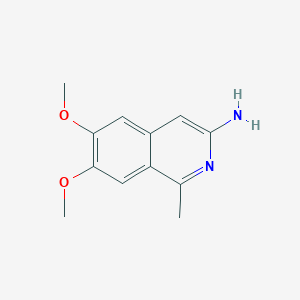

![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
